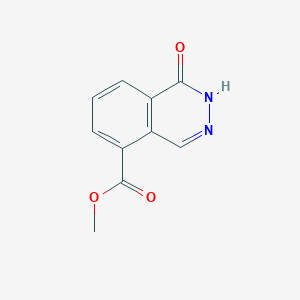

Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate

Description

Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate is a heterocyclic compound featuring a phthalazine backbone substituted with a ketone group at the 1-position and a methyl ester at the 5-position. The compound’s fused bicyclic system and electron-withdrawing groups (ketone and ester) likely influence its stability, solubility, and reactivity in organic transformations such as Michael additions or catalytic asymmetric reactions .

Properties

IUPAC Name |

methyl 1-oxo-2H-phthalazine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(7)5-11-12-9(6)13/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKQNQWZXMXJSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=NNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine-1,4-dione. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

Ester Group Reactivity

The methyl ester at position 5 undergoes typical ester reactions:

-

Hydrolysis : In aqueous acidic or basic conditions, the ester hydrolyzes to form the corresponding carboxylic acid. For example, under alkaline conditions, the reaction proceeds via nucleophilic attack by hydroxide ions, yielding 1-oxo-1,2-dihydrophthalazine-5-carboxylic acid .

-

Aminolysis : Reacts with primary or secondary amines (e.g., ammonia, alkylamines) to produce amide derivatives. This is a key step in synthesizing phthalazine-based bioactive compounds .

Example Reaction :

Ketone Group Reactivity

The 1-oxo group participates in nucleophilic additions and condensations:

-

Condensation with Amines : Forms Schiff bases or hydrazones when reacted with hydrazines or aryl amines. For instance, reaction with hydrazine hydrate yields hydrazone derivatives, which are intermediates for heterocyclic expansions .

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H) reduces the ketone to a secondary alcohol, though this is less common due to competing aromatic ring hydrogenation.

Example Reaction :

Phthalazine Ring Modifications

The aromatic ring undergoes electrophilic substitution and cycloaddition reactions:

-

Electrophilic Aromatic Substitution : Nitration or sulfonation occurs at electron-rich positions (e.g., C-6 or C-7) due to the electron-donating effects of the ester and ketone groups.

-

Cycloadditions : Participates in Diels-Alder reactions with dienes, forming fused bicyclic systems. This reactivity is enhanced under microwave or catalytic conditions .

Example Table: Reported Ring Modifications

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO, HSO | 6-Nitro derivative | 65% | |

| Diels-Alder | Toluene, 110°C | Fused tetracyclic compound | 48% |

Biological Activity-Driven Reactions

Derivatives of this compound exhibit antitumor and antimicrobial properties, necessitating specific synthetic pathways:

-

Anticancer Analog Synthesis : Coupling with sulfonamides or thiazoles via nucleophilic substitution enhances cytotoxicity. For example, compound 4 in showed potent activity against HepG2 cells (IC = 2.1 µM).

-

Antimicrobial Modifications : Introduction of halogenated aryl groups at C-6 improves biofilm inhibition .

Mechanistic Insights

-

Nucleophilic Acyl Substitution : The ester’s carbonyl carbon is susceptible to attack by nucleophiles (e.g., amines, alkoxides), facilitated by the electron-withdrawing phthalazine ring .

-

Ring-Opening Reactions : Under strong reducing conditions (e.g., Mo(CO)), the phthalazine ring may partially open, forming enamine intermediates that re-cyclize into pyridones or other heterocycles .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate exhibits potent anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 and A549, with half-maximal effective concentrations (EC50) ranging from 10 to 20 μM .

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific kinases involved in cancer progression. For instance, it effectively binds to c-Met kinase, reducing its phosphorylation activity and potentially serving as a targeted therapy for cancers driven by this pathway .

2. Organic Synthesis

- Building Block for Complex Molecules : this compound is utilized as a precursor in the synthesis of more complex organic compounds. Its ability to undergo various reactions such as oxidation and substitution allows chemists to create diverse derivatives for further study .

3. Material Science

- Polymer Development : The compound has applications in developing new materials, particularly in creating polymers with specific functional properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Activity | EC50 (μM) | Notes |

|---|---|---|---|

| Anticancer Study | Inhibition of MCF-7 Cell Proliferation | 10 | Significant reduction in cell viability |

| Enzyme Interaction Study | c-Met Kinase Inhibition | N/A | Effective binding leading to reduced activity |

| Antimicrobial Activity Study | Antimicrobial Properties | N/A | Preliminary investigations suggest efficacy |

Case Studies

Case Study 1: Anticancer Properties

In a study focusing on the anticancer effects of this compound on MCF-7 cells, researchers observed a dose-dependent reduction in cell viability. The EC50 was determined to be approximately 10 μM, indicating its potential as an effective anticancer agent compared to standard treatments like doxorubicin.

Case Study 2: Enzyme Interaction

Another investigation examined the interaction between the compound and c-Met kinase using surface plasmon resonance techniques. Results showed that this compound binds effectively to the active site of the kinase, leading to significant inhibition of its phosphorylation activity. This suggests potential applications in targeted cancer therapies aimed at inhibiting specific signaling pathways involved in tumor growth.

Mechanism of Action

The mechanism of action of methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved in its action are still under investigation, but it is believed to modulate biochemical processes by binding to active sites on target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs identified include:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate | Not specified | C₁₀H₈N₂O₃ | Phthalazine ring, ketone, methyl ester |

| Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate | 32770-98-2 | C₁₁H₉NO₂ | Isoquinoline ring, ketone, methyl ester |

| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Not specified | C₁₁H₁₀O₃ | Indene ring, ketone, methyl ester |

| Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate | 93258-88-9 | C₁₁H₁₁NO₃ | Tetrahydroisoquinoline, ketone, ester |

Key Observations :

- Ring Systems: The phthalazine core (two fused six-membered rings with two nitrogen atoms) differs from isoquinoline (benzene fused to pyridine) and indene (benzene fused to cyclopentene). These differences impact electronic properties and steric environments.

- Substituents: All analogs share a methyl ester and ketone group, but their positions vary, affecting reactivity. For example, the indene-based compound (C₁₁H₁₀O₃) showed high enantioselectivity (up to 92:8 er) in Michael additions, while the tetrahydroisoquinoline derivative was unreactive under similar conditions .

Reactivity in Catalytic Asymmetric Reactions

Evidence from organocatalytic Michael reactions highlights critical differences:

- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate : Reacted smoothly with nitrostyrenes, yielding major adducts with 92:8 enantiomeric ratio (er) and good diastereoselectivity. Lower temperatures reduced selectivity, suggesting temperature-sensitive catalyst-substrate interactions .

- Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate : Failed to react with nitrostyrenes under identical conditions, likely due to steric hindrance or reduced ring strain compared to indene derivatives .

Biological Activity

Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound features a phthalazine core, which is known for its ability to interact with various biological targets. The structure can be represented as follows:

This compound serves as a precursor for synthesizing more complex derivatives that may exhibit enhanced biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby altering their activity. This mechanism is crucial in cancer therapy where enzyme inhibition can lead to reduced cell proliferation.

- Cell Cycle Regulation : Research indicates that derivatives of this compound can induce cell cycle arrest in cancer cells. For instance, studies have demonstrated that certain derivatives significantly increased the levels of cleaved PARP and caspase-3 while decreasing Bcl-2 levels, leading to apoptosis in cancer cells .

Anticancer Properties

This compound and its derivatives have shown promising anticancer activities against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 2.46 | Induces apoptosis via Bax/Bcl-2 modulation |

| HCT116 (Colorectal) | 10 | Cell cycle arrest in G1 phase |

| A549 (Lung) | Not specified | Inhibition of growth in xenograft models |

In particular, one derivative was noted for its ability to outperform traditional chemotherapeutics like Erlotinib in cytotoxicity assays against MDA-MB-231 breast cancer cells .

Antimicrobial Activity

The compound's derivatives also exhibit antimicrobial properties. They have been tested against several pathogenic bacteria with significant efficacy noted:

| Bacteria | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Effective |

These findings suggest potential applications in treating infections alongside their anticancer properties.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects on various cancer cell lines using the MTT assay. The results indicated that compounds derived from methyl 1-oxo-1,2-dihydrophthalazine exhibited significant cytotoxicity against MCF-7 and HCT116 cells, suggesting their potential as anticancer agents .

- Mechanistic Insights : Research has shown that treatment with these compounds can lead to alterations in key signaling pathways such as NF-kB and MAPK pathways, which are critical in regulating cell survival and apoptosis .

- In Vivo Studies : Animal model studies demonstrated that certain derivatives could reduce tumor growth significantly without adverse effects on normal tissues, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization and esterification steps. A validated approach includes refluxing intermediates (e.g., substituted phthalazine precursors) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to achieve >95% purity . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting catalyst concentration (e.g., sodium acetate), and controlling reflux duration (3–5 hours) to minimize byproducts.

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX-2018 for structure refinement, ensuring high-resolution data (≤0.8 Å) to resolve potential disorder in the phthalazine ring .

- NMR spectroscopy : Assign peaks using 2D experiments (HSQC, HMBC) to confirm ester and ketone functional groups.

- Mass spectrometry : High-resolution ESI-MS (HRMS) validates molecular weight (±2 ppm accuracy).

Q. How can crystallographic data be visualized and interpreted effectively?

- Methodological Answer : ORTEP-3 with a graphical interface (GUI) is recommended for thermal ellipsoid plots to assess bond-length/bond-angle anomalies. Pair with PLATON for symmetry checks and validation of hydrogen-bonding networks .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the compound’s conformational flexibility and electronic properties?

- Methodological Answer :

- Ring puckering analysis : Apply Cremer-Pople coordinates (using DFT at B3LYP/6-311++G(d,p)) to quantify non-planarity in the dihydrophthalazine core .

- Electrostatic potential mapping : Perform Hirshfeld surface analysis (CrystalExplorer) to predict reactivity sites for electrophilic substitution .

Q. How should researchers resolve contradictions between experimental and computational data (e.g., bond-length discrepancies)?

- Methodological Answer :

- Cross-validate crystallographic data (SHELXL refinement) with DFT-optimized geometries. Discrepancies >0.02 Å may indicate dynamic disorder or lattice strain .

- Use Bader’s QTAIM analysis to compare electron density topology in experimental vs. theoretical models .

Q. What strategies mitigate challenges in synthesizing derivatives with modified substituents (e.g., electron-withdrawing groups)?

- Methodological Answer :

- Employ Buchwald-Hartwig coupling for aryl substitutions, using Pd(OAc)₂/Xantphos catalysts under inert conditions.

- Monitor steric hindrance via molecular docking (AutoDock Vina) to predict regioselectivity issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.